2-Bromo-4-(methoxymethoxymethyl)pyridine

Description

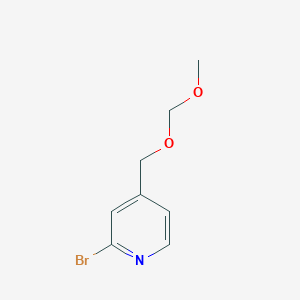

2-Bromo-4-(methoxymethoxymethyl)pyridine is a brominated pyridine derivative characterized by a methoxymethoxymethyl (-CH2-O-CH2-O-CH3) group at the 4-position and a bromine atom at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The methoxymethoxymethyl (MOM) group enhances solubility in polar solvents due to its oxygen-rich structure, while the bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings .

Properties

Molecular Formula |

C8H10BrNO2 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

2-bromo-4-(methoxymethoxymethyl)pyridine |

InChI |

InChI=1S/C8H10BrNO2/c1-11-6-12-5-7-2-3-10-8(9)4-7/h2-4H,5-6H2,1H3 |

InChI Key |

UTYTZRURCDQDTI-UHFFFAOYSA-N |

Canonical SMILES |

COCOCC1=CC(=NC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features, synthesis methods, and applications of 2-Bromo-4-(methoxymethoxymethyl)pyridine and related bromopyridines:

Physicochemical Properties

- Solubility: The MOM group improves aqueous solubility compared to non-polar methyl or halogenated analogues (e.g., 2-Bromo-3-methylpyridine in ).

- NMR Profiles :

- In 2-bromo-4-(4-chlorophenyl)pyridine (), aromatic protons resonate at δ 7.96–7.42 ppm, while the MOM group in the target compound would show distinct signals for methylene (-CH2-) and methoxy (-OCH3) protons near δ 3.0–4.5 ppm.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4-(methoxymethoxymethyl)pyridine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination or functionalization of pyridine precursors. For example, introducing the methoxymethoxymethyl group via nucleophilic substitution or etherification at the 4-position of pyridine, followed by bromination at the 2-position. Optimization includes:

- Temperature control : Reactions at 0–5°C minimize side reactions like over-bromination.

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance regioselectivity during bromination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yields range from 60–75% under optimized conditions .

Q. How is this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxymethoxymethyl protons at δ 3.2–3.6 ppm, pyridine ring protons at δ 7.0–8.5 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles and torsional strain in the methoxymethoxymethyl group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 260.03) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or conformational flexibility. Strategies include:

- DFT Calculations : Compare computed (e.g., Gaussian09) and experimental chemical shifts. Adjust solvent models (e.g., PCM for DMSO) to improve alignment .

- Variable-Temperature NMR : Probe dynamic behavior of the methoxymethoxymethyl group, which may exhibit restricted rotation at low temperatures .

Q. What factors govern regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The bromine atom at C2 is the primary reactive site due to:

- Electronic Effects : Electron-withdrawing methoxymethoxymethyl group at C4 enhances electrophilicity at C2, favoring Suzuki-Miyaura couplings.

- Steric Hindrance : Bulky substituents at C4 reduce accessibility to C6, limiting competing reactions.

- Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) achieves >80% yield in aryl couplings .

Q. How does the methoxymethoxymethyl group influence stability under acidic or basic conditions?

- Methodological Answer : The group is acid-labile but stable in mild bases.

- Acidic Hydrolysis : In 1M HCl, the methoxymethoxymethyl group cleaves to form 4-hydroxymethylpyridine (t₁/₂ = 2 hr at 25°C).

- Basic Conditions : Stable in pH 8–10 (e.g., during Suzuki reactions), but degrades in strong bases (pH >12) via SN2 mechanisms .

Q. What computational methods predict reactivity trends for derivatization of this compound?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps identify nucleophilic/electrophilic sites. For example, the C2 bromine has a low LUMO energy (-1.2 eV), favoring oxidative addition in cross-couplings .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. toluene) to optimize catalytic efficiency .

Q. How can experimental design minimize by-products during functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily protect the methoxymethoxymethyl group with TBSCl before bromination, reducing side reactions .

- Stepwise Reactions : Sequential iodination at C6 (via directed ortho-metalation) followed by C2 bromination avoids halogen scrambling .

Q. What mechanistic insights can kinetic studies provide for reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.